molecular formula C20H22Cl2N6O B2532004 N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179390-23-8

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2532004
CAS No.: 1179390-23-8
M. Wt: 433.34
InChI Key: QVMGENPKUNYXNH-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative with a hydrochloride salt. The compound features a 4-chlorophenyl group at the N2 position, a morpholino substituent at the 6-position, and an m-tolyl group at the N4 position. Such triazine derivatives are of significant interest due to their applications in medicinal chemistry, including anticancer and receptor modulation activities . The structural diversity of substituents on the triazine core allows for tuning of physicochemical and biological properties, making comparisons with analogs critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMGENPKUNYXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179390-23-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22Cl2N6O
  • Molecular Weight : 433.34 g/mol
  • IUPAC Name : 4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride

The compound features a triazine core with diverse substituents that enhance its biological activity. The presence of the chlorophenyl and morpholino groups is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • The compound has shown efficacy in inhibiting various cancer-related enzymes such as DNA topoisomerase IIα and several kinases involved in tumor progression .
    • In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • CNS Activity :
    • Binding studies reveal interactions with central nervous system receptors such as the serotonin 5-HT6 receptor and adenosine A2a receptor, indicating potential applications in treating neurological disorders .
  • Enzyme Inhibition :
    • The compound has been reported to inhibit carbonic anhydrases and ubiquitin-conjugating enzymes, which are implicated in various physiological processes and diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of DNA topoisomerase IIα
CNS Receptor BindingSerotonin 5-HT6 receptor
Enzyme InhibitionCarbonic anhydrases
Apoptosis InductionVarious cancer cell lines

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study: CNS Receptor Interaction

In a pharmacological evaluation involving radiolabeled ligand displacement assays, the compound exhibited high affinity for the serotonin 5-HT6 receptor. This interaction suggests potential for developing treatments for cognitive disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds and Substituent Variations:

4-(4-Methoxyphenyl)-6-morpholino-N-(m-tolyl)-1,3,5-triazine-2-amine (4h) Substituents: N2 = 4-methoxyphenyl; N4 = m-tolyl; 6-position = morpholino. Comparison: Replaces the 4-chlorophenyl group with a 4-methoxyphenyl. Yield: 58% (lower than the 81.3% yield reported for a related chloro-substituted triazine in ).

N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride Substituents: N2 = 3-fluorophenyl; N4 = m-tolyl; 6-position = morpholino. Comparison: The 3-fluorophenyl group introduces electronegativity, which may alter binding interactions in biological targets compared to the 4-chlorophenyl analog. Fluorine’s smaller atomic radius could enhance membrane permeability.

6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine (L4) Substituents: N2 = 4-chlorophenyl; N4 = pyrimidin-2-yl; 6-position = chloro. Comparison: Replaces morpholino with pyrimidinyl and introduces a chloro group at the 6-position. The pyrimidinyl group may enhance π-π stacking in target binding, while the chloro substituent increases electrophilicity.

Table 1: Substituent Effects on Key Properties
Compound Substituents (N2/6/N4) Key Property Differences
Target Compound 4-ClPh / morpholino / m-tolyl Baseline for comparison
4h 4-MeOPh / morpholino / m-tolyl Higher solubility, lower metabolic stability
L4 4-ClPh / Cl / pyrimidinyl Enhanced π-π stacking, higher reactivity
3-Fluorophenyl analog 3-FPh / morpholino / m-tolyl Improved membrane permeability

Physicochemical Properties

  • Melting Points: Compound 4h: 122–126°C (dec) . 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: 98–99°C .
  • Analytical Data: IR Spectra: Morpholino substituents show peaks ~1250–1350 cm⁻¹ (C-O-C stretching) . NMR: The m-tolyl group in 4h resonates at δ 2.26 (s, 3H) for the methyl group , consistent with analogous structures.

Preparation Methods

Synthetic Strategies

Sequential Nucleophilic Aromatic Substitution (SNAr)

The most widely used method involves stepwise substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine, 4-chloroaniline, and m-toluidine.

Reaction Sequence
  • First Substitution (Position 6) : Morpholine reacts with cyanuric chloride at 0–5°C in acetone/ice, yielding 2,4-dichloro-6-morpholino-1,3,5-triazine.
    • Conditions : Triethylamine (1.1 eq), 2 h, 55–65% yield.
  • Second Substitution (Position 4) : m-Toluidine substitutes at 25–40°C in tetrahydrofuran (THF), forming 2-chloro-4-(m-tolyl)-6-morpholino-1,3,5-triazine.
    • Conditions : K₂CO₃ (2 eq), 8 h, 60–70% yield.
  • Third Substitution (Position 2) : 4-Chloroaniline reacts at 80–100°C in dioxane, yielding the final triazine.
    • Conditions : NaHCO₃ (3 eq), 12 h, 50–60% yield.
  • Hydrochloride Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt (95% yield).
Advantages and Limitations
  • Advantages : High regiocontrol, scalable, and compatible with diverse amines.
  • Limitations : Multi-step purification, long reaction times (22–36 h total), and moderate overall yields (30–40%).

One-Pot Multicomponent Reactions

Recent advances enable the synthesis of triazines in a single pot, reducing purification steps.

Copper-Catalyzed Coupling

A patent (CN108264490B) describes a one-pot method using:

  • Reactants : Benzaldehyde derivatives, benzamidine hydrochloride, and morpholine.
  • Catalyst : Copper acetate (0.1 eq).
  • Conditions : Toluene, 80°C, 24 h, 70–80% yield.
Limitations
  • Limited applicability to aromatic aldehydes.
  • Requires strict stoichiometric control to avoid byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates SNAr reactions:

  • Procedure : Cyanuric chloride, morpholine, and amines are irradiated in dimethylformamide (DMF) at 120°C.
  • Conditions : 30 min, K₂CO₃ (3 eq), 75–85% yield.
Benefits
  • 10-fold reduction in reaction time.
  • Improved yields due to uniform heating.

Alternative Methods

Ullmann-Type Coupling

Cu(I)-catalyzed coupling on dichlorotriazinyl intermediates:

  • Catalyst : Cu(I)/polyacrylate resin.
  • Conditions : DMF, 100°C, 6 h, 65% yield.
Cross-Cyclotrimerization of Nitriles
  • Reactants : Nitriles and triflic anhydride.
  • Yield : 40–60%.
  • Limitation : Poor regioselectivity for asymmetric triazines.

Reaction Optimization and Critical Parameters

Temperature Control

Substitution Step Optimal Temperature (°C) Yield Impact
Morpholine 0–5 Prevents di-/tri-substitution
m-Toluidine 25–40 Balances reactivity and selectivity
4-Chloroaniline 80–100 Drives completion of less reactive sites

Data sourced from.

Solvent Selection

Solvent Polarity Ideal For Yield (%)
Acetone High Initial substitution (0°C) 55–65
THF Moderate Intermediate steps 60–70
Dioxane Low Final substitution 50–60

Adapted from.

Catalyst and Base Effects

  • Bases : Triethylamine > K₂CO₃ > NaHCO₃ in HCl scavenging efficiency.
  • Catalysts : Cu(I) reduces reaction time by 50% but requires rigorous moisture control.

Comparative Analysis of Methods

Method Steps Time (h) Overall Yield (%) Key Advantage
Sequential SNAr 3 22–36 30–40 High regiocontrol
One-Pot 1 24 70–80 Fewer purifications
Microwave-Assisted 3 1.5 75–85 Rapid synthesis
Ullmann Coupling 2 6 65 Catalyst recyclability

Data synthesized from.

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